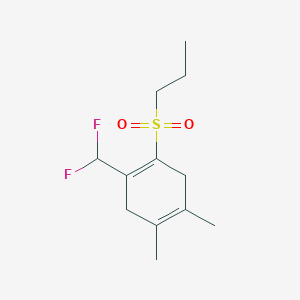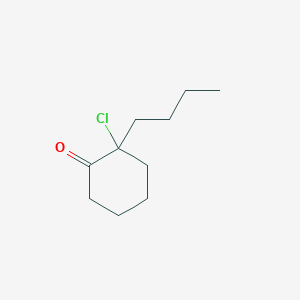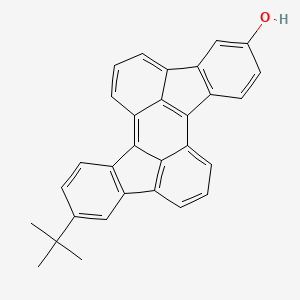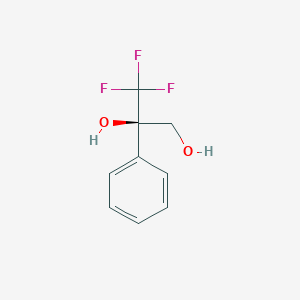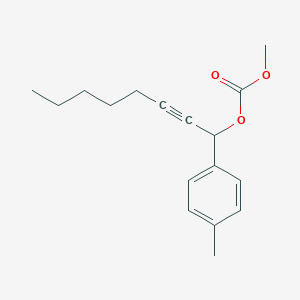
Methyl 1-(4-methylphenyl)oct-2-YN-1-YL carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(4-methylphenyl)oct-2-YN-1-YL carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of a carbonate ester functional group attached to a methyl-substituted phenyl ring and an oct-2-yn-1-yl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-methylphenyl)oct-2-YN-1-YL carbonate typically involves the reaction of 4-methylphenylacetylene with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor and the product is continuously removed. This approach allows for better control of reaction conditions, higher efficiency, and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-(4-methylphenyl)oct-2-YN-1-YL carbonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The carbonate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the carbonate ester group under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of carbamates or carbonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(4-methylphenyl)oct-2-YN-1-YL carbonate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with unique properties.
Medicinal Chemistry:
Biological Research: The compound can be used as a probe to study biochemical pathways and mechanisms.
Wirkmechanismus
The mechanism of action of Methyl 1-(4-methylphenyl)oct-2-YN-1-YL carbonate involves its interaction with specific molecular targets. The carbonate ester group can undergo hydrolysis to release the active alkyne and phenyl groups, which can then interact with enzymes or receptors in biological systems. The alkyne group can participate in click chemistry reactions, making it a useful tool for bioconjugation and labeling studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: Another compound with an alkyne group and a carbonate ester.
4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Contains a similar alkyne group but with a sulfonamide functional group.
Uniqueness
Methyl 1-(4-methylphenyl)oct-2-YN-1-YL carbonate is unique due to its specific combination of a carbonate ester, a methyl-substituted phenyl ring, and an oct-2-yn-1-yl chain. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
371256-81-4 |
|---|---|
Molekularformel |
C17H22O3 |
Molekulargewicht |
274.35 g/mol |
IUPAC-Name |
methyl 1-(4-methylphenyl)oct-2-ynyl carbonate |
InChI |
InChI=1S/C17H22O3/c1-4-5-6-7-8-9-16(20-17(18)19-3)15-12-10-14(2)11-13-15/h10-13,16H,4-7H2,1-3H3 |
InChI-Schlüssel |
ZDDUUIKKAZOSGD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC#CC(C1=CC=C(C=C1)C)OC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


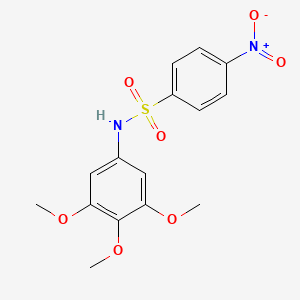
![1,1',1'',1'''-{1,2-Phenylenebis[(ethene-2,1-diyl)-4,1-phenyleneethene-2,1,1-triyl]}tetrabenzene](/img/structure/B14259248.png)
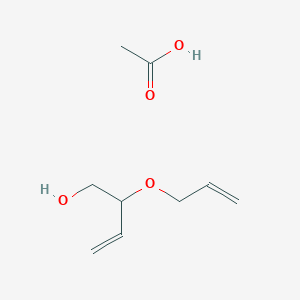
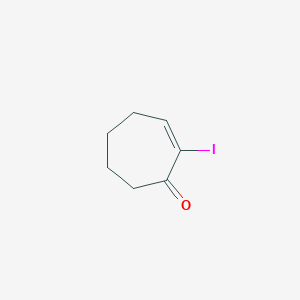
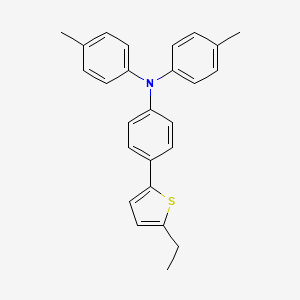
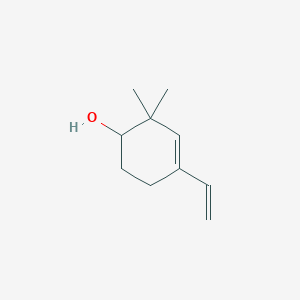
![1-Azabicyclo[2.2.1]heptane-3-carbaldehyde](/img/structure/B14259269.png)
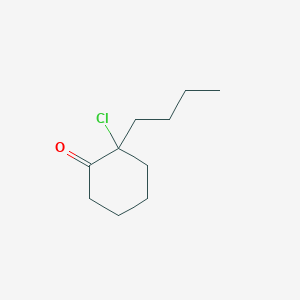
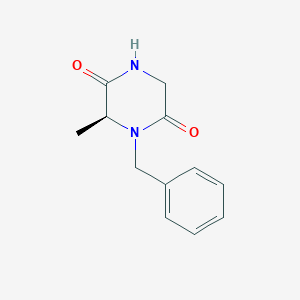
![3-[4-(Propan-2-yl)anilino]phenol](/img/structure/B14259283.png)
